5-(4-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Description
The compound 5-(4-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a bicyclic heterocycle featuring a tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core substituted at the 5-position with a 4-aminophenyl group. This structure combines a rigid, electron-rich scaffold with a functional aniline moiety, making it a candidate for applications in medicinal chemistry, materials science, or catalysis.
Properties
IUPAC Name |
5-(4-aminophenyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-7-1-3-8(4-2-7)15-5-9-10(6-15)12(17)14-11(9)16/h1-4,9-10H,5-6,13H2,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHQKKMWTXFJJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C3=CC=C(C=C3)N)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used in the development of covalent organic frameworks (cofs) for photocatalysis.
Mode of Action
The compound interacts with its targets through a process of selective coupling. This interaction results in the formation of a new donor-acceptor covalent organic framework with a wide absorption range. The compound’s thiophene functional group is accurately introduced into the electron acceptor units, extending its spectral absorption capacity and endowing them with two-photon and three-photon absorption effects.
Biochemical Pathways
The compound affects the pathway of photocatalytic activity. It enhances the utilization rate of sunlight, which is crucial for photocatalysis. The compound’s interaction with its targets leads to high photocatalytic conversion and selectivity.
Result of Action
The result of the compound’s action is the formation of a new covalent organic framework that efficiently utilizes solar spectra for photocatalysis. The compound shows high photocatalytic conversion of 99% and selectivity of 98% in 20 minutes. It also exhibits the universality of photocatalytic selective coupling of other imine derivatives with 100% conversion efficiency.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of sunlight is crucial for the compound’s photocatalytic activity.
Biochemical Analysis
Biochemical Properties
5-(4-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with specific enzymes involved in the synthesis of covalent organic frameworks (COFs), enhancing their photocatalytic activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the photocatalytic activity in cells, leading to changes in cellular metabolism and energy production. Additionally, its interaction with cellular proteins can lead to alterations in gene expression, impacting cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to enzymes involved in photocatalytic reactions can enhance their activity, leading to increased conversion efficiency. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are significant. Over time, the stability and degradation of the compound can impact its effectiveness. Studies have shown that it remains stable under specific conditions, maintaining its activity over extended periods. Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that prolonged exposure can lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its role in photocatalytic reactions involves the modulation of metabolic pathways related to energy production and utilization. These interactions can lead to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with other biomolecules and its overall effectiveness in biochemical processes.
Biological Activity
5-(4-Aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is , with a molar mass of approximately 204.23 g/mol. Its structure features a tetrahydropyrrolo core that is substituted with an aminophenyl group, which is critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrrolo compounds have demonstrated significant inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of tyrosine kinases, which are crucial for cancer cell proliferation and survival.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Tyrosine kinase inhibition |
| MCF-7 (Breast Cancer) | 20 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10 | Disruption of cell cycle |
Data derived from various studies on related pyrrole derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with ATP-binding sites on growth factor receptors such as EGFR and VEGFR2. Molecular docking studies suggest that the compound can form stable complexes with these targets, leading to inhibition of downstream signaling pathways essential for tumor growth and metastasis .
Case Studies
- In Vitro Studies : In vitro assays have shown that this compound can significantly reduce the viability of cancer cells while exhibiting low toxicity to normal cells. For example, a study reported an IC50 value of 15 µM against A549 lung cancer cells, indicating potent anticancer activity .
- In Vivo Efficacy : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups. Tumor size measurements indicated a decrease in volume by approximately 40% after treatment over four weeks .
Safety and Toxicity
While the compound shows promise as an anticancer agent, safety assessments are crucial. Preliminary toxicity studies indicate that it has a moderate safety profile; however, further investigations are necessary to fully understand its toxicological effects and therapeutic window.
Table 2: Toxicity Profile
| Parameter | Value | Notes |
|---|---|---|
| LD50 (mg/kg) | >200 | Indicates low acute toxicity |
| Skin Irritation | Mild | Requires caution in handling |
| Mutagenicity | Negative | No significant mutagenic effects observed |
Comparison with Similar Compounds
Chloro-Substituted Derivatives
- 5-(2-Chloroacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione (CAS: 1859314-07-0):
- Molecular Formula : C9H10ClN2O3 (inferred).
- Key Properties : The chloroacetyl group introduces electrophilicity, enabling nucleophilic substitution reactions. This derivative is used in intermediate synthesis but requires strict handling due to reactivity (e.g., P210 hazard code: "Keep away from heat/sparks/open flames") .
- 5-(2-Chlorobutanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione (CAS: 2098104-46-0): Molecular Formula: C10H13ClN2O3. Molecular Weight: 244.67 g/mol. Key Properties: The extended chlorinated chain enhances lipophilicity compared to the chloroacetyl analog.
Benzyl-Substituted Derivatives
- cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione (CAS: 370879-53-1): Molecular Formula: C14H14N2O2 (calculated). Commercial Availability: Sold at $72/mg (Santa Cruz Biotechnology), indicating niche research use.
Amino Acid-Modified Derivatives
- 2-Methyl-5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione (CAS: 2097955-33-2): Molecular Formula: C10H15N3O3. Molecular Weight: 225.24 g/mol. This compound is commercially available (in stock) .
Comparative Data Table
*Estimated based on core structure and substituent.
Key Findings and Implications
- Electronic Effects: The 4-aminophenyl group in the target compound likely enhances electron density at the core, contrasting with electron-withdrawing chloro substituents. This could improve interactions in catalysis or binding applications.
- Synthetic Flexibility : The [3+2] cycloaddition method is versatile but sensitive to substituent steric and electronic profiles.
- Commercial Viability : Benzyl and methylglycyl derivatives are available but costly, while chloro-substituted analogs face discontinuation due to handling challenges.
Preparation Methods
General Synthetic Strategy
The synthesis of tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione derivatives, including 5-(4-aminophenyl) substituted analogs, commonly utilizes cycloaddition reactions involving maleimides as key building blocks. These reactions often proceed via [3+2] cycloaddition or Diels–Alder type mechanisms, forming the pyrrolopyrrole core with high diastereoselectivity.
Key Preparation Method: Visible Light-Promoted [3+2] Cycloaddition
A recent environmentally friendly and efficient method reported involves the visible light-promoted diastereoselective synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones via a [3+2] cycloaddition reaction between 2H-azirines and maleimides in the presence of an organic photocatalyst. This method offers broad substrate scope and good functional group tolerance, which is crucial for incorporating the 4-aminophenyl group on the pyrrole ring.
- Reaction Conditions : The reaction is conducted under visible light irradiation with an organic photocatalyst.
- Advantages : Mild conditions, high diastereoselectivity, and environmentally benign.
- Application : Enables synthesis of various substituted tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones including the 5-(4-aminophenyl) derivative.
Multicomponent Domino Reactions and Diels–Alder Approaches
Another prominent approach involves a three-component domino reaction (Levy reaction) where an indolylacetate, substituted benzaldehyde, and maleimide are combined to form complex tetracyclic frameworks. Although this method is reported for related pyrrolocarbazoles, the principles apply to the synthesis of tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones with aromatic substitutions.
- Stepwise Process :
- Formation of a diene intermediate from indolylacetate and benzaldehyde.
- Diels–Alder reaction with maleimides to form the pyrrolocarbazole core.
- Epimerization under CuSO4 catalysis to obtain thermodynamically favored diastereomers.
- Post-synthetic Modification : Hydrolysis of ester intermediates followed by amide coupling with primary or secondary amines to introduce amino substituents such as the 4-aminophenyl group.
Synthesis via Nitrilimine Cycloaddition and Heterocyclic Modifications
The synthesis of related dihydropyrrolo[3,4-c]pyrazole-4,5-diones via nitrilimine cycloaddition reactions has been documented, which may provide insights into analogous synthetic routes for pyrrole-based systems. These methods involve cycloaddition with nitrilimine intermediates and can be adapted for introducing various substituents on the pyrrole ring system, including aminoaryl groups.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The visible light-promoted cycloaddition method is particularly notable for its sustainability and functional group tolerance, which is beneficial for synthesizing the 4-aminophenyl substituted compound without protecting group strategies.
- The domino reaction combined with Diels–Alder cycloaddition provides a robust synthetic route but may require careful control of reaction conditions and purification due to diastereomer formation and epimerization steps.
- Post-cycloaddition functionalization such as hydrolysis and amide coupling is essential to introduce amino groups on the aromatic ring, enabling the synthesis of 5-(4-aminophenyl) derivatives.
- While direct synthetic routes specifically for 5-(4-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione are limited in publicly available literature, these related methodologies provide a strong foundation for its preparation.
Q & A
Q. What are the recommended methodologies for structural characterization of 5-(4-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione?
Answer: Structural characterization should employ a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Analyze proton/carbon environments to confirm substituent positions (e.g., the 4-aminophenyl group) and ring conformations .
- X-ray Crystallography : Resolve absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns in the tetrahydropyrrolo-pyrrole core) .
- Mass Spectrometry : Validate molecular weight and fragmentation patterns.
- IR Spectroscopy : Identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹).
Q. Table 1: Comparative Structural Data from Representative Studies
| Technique | Key Parameters Observed | Reference |
|---|---|---|
| X-ray | Bond angles: N1-C2-C3 = 112.3°; Dihedral angles < 10° | |
| NMR (¹H) | δ 6.8–7.2 ppm (aromatic protons); δ 3.5–4.2 ppm (pyrrolidine protons) |
Q. What are the critical steps for synthesizing 5-(4-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione?
Answer: Synthesis typically involves multi-step heterocyclic formation:
Precursor Preparation : React 4-aminophenyl derivatives with diketene or maleic anhydride to form the pyrrolidine backbone .
Cyclization : Use acid/base catalysts (e.g., H₂SO₄ or K₂CO₃) under reflux (80–120°C) to close the bicyclic system .
Purification : Column chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Key Parameters for Optimization :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
- Reaction Time : 12–24 hours to balance yield and side-product formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Answer: Contradictions often arise from variations in assay conditions or impurities. Mitigation strategies include:
- Standardized Bioassays : Replicate studies under controlled conditions (pH, temperature, cell lines) .
- Purity Validation : Use HPLC-MS to confirm compound integrity (>98% purity) .
- Metabolite Screening : Identify degradation products (e.g., oxidized amine groups) that may interfere with activity .
Case Study : Inconsistent enzyme inhibition data for pyrrolo-pyrrole derivatives were resolved by controlling trace moisture levels during assays, which stabilized the active conformation .
Q. What experimental designs are effective for studying structure-activity relationships (SAR) in this compound?
Answer: SAR studies require systematic modifications:
Substituent Variation : Replace the 4-aminophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects .
Ring Modifications : Introduce heteroatoms (e.g., S instead of O) in the dione moiety to alter hydrogen-bonding capacity .
In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for target enzymes (e.g., kinases) .
Q. Table 2: Impact of Substituents on Biological Activity
| Substituent | LogP | IC₅₀ (μM) | Target Enzyme | Reference |
|---|---|---|---|---|
| 4-Aminophenyl | 1.2 | 12.3 | Kinase A | |
| 4-Nitrophenyl | 1.8 | 8.7 | Kinase A | |
| 4-Methoxyphenyl | 0.9 | 18.9 | Kinase A |
Q. How can environmental fate studies be integrated into the research workflow for this compound?
Answer: Adopt a tiered approach to assess ecological impact:
Physicochemical Profiling : Measure logP (octanol-water partition coefficient) and hydrolysis rates to predict bioavailability .
Biotic Degradation : Use soil microcosms to track degradation pathways (e.g., microbial deamination) .
Toxicity Screening : Evaluate effects on model organisms (e.g., Daphnia magna) at environmentally relevant concentrations .
Methodological Note : High-resolution mass spectrometry (HRMS) is critical for identifying transformation products in complex matrices .
Q. Key Considerations for Researchers
- Data Reproducibility : Document synthesis and assay conditions meticulously to enable cross-study comparisons .
- Interdisciplinary Collaboration : Combine synthetic chemistry with computational biology to accelerate SAR exploration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
